1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine is a useful research compound. Its molecular formula is C24H34ClF3N6O2S and its molecular weight is 563.08. The purity is usually 95%.
BenchChem offers high-quality 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Arylpiperazines as Alpha 1-Adrenoceptor Antagonists
This study identified arylpiperazines as selective antagonists for alpha 1-adrenoceptor subtypes. The research involved synthesizing compounds that combined piperazine with various heteroaryl carboxamides, demonstrating their potential application in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
Sulfonamides as Terminators in Cationic Cyclisations
The study explored the use of sulfonamides in terminating cationic cyclisations, revealing their efficiency in forming polycyclic systems. This research provides insight into the role of sulfonamides in chemical synthesis, particularly in catalyzing cyclisation reactions (Haskins & Knight, 2002).
Reactions in Oxygen and Nitrogen Heterocycles
The research examined the reactions of a rhodium phosphine complex with various oxygen and nitrogen heterocycles. This study contributes to the understanding of C-H and N-H insertion products in nitrogen heterocycles, relevant to the field of organometallic chemistry (Jones, Dong, & Myers, 1995).
Synthesis of Bioactive Sulfonamide and Amide Derivatives
This research involved synthesizing new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety. The compounds showed potential antimicrobial, antifungal, and antimalarial activities, making them significant for pharmaceutical research (Bhatt, Kant, & Singh, 2016).
Synthesis and Antibacterial Evaluation of Heterocyclic Compounds
This study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial properties. The research highlights the significance of these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Pyrazoles by Dealkylation of Pyrazolium Salts
The research provided a method for converting dimethylpyrazolium salts to methylpyrazoles. This procedure is particularly useful for synthesizing substituted aminopyrazoles, contributing to the field of synthetic organic chemistry (Cross, Arotin, & Ruopp, 1980).
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClF3N6O2S/c1-15(2)34-18(5)22(17(4)30-34)37(35,36)32-8-6-20(7-9-32)31-10-11-33(16(3)14-31)23-21(25)12-19(13-29-23)24(26,27)28/h12-13,15-16,20H,6-11,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRBVJKSXGZZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(N(N=C4C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClF3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.